(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one
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Overview
Description
The compound (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexenone ring and the introduction of the hydroxyl and oxane groups. Common synthetic routes may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The cyclohexenone ring can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its hydroxyl groups and cyclohexenone ring could interact with biological molecules, influencing various biochemical pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and the synthesis of bioactive molecules.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique structure and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and cyclohexenone ring can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in dye-sensitized solar cells, which have gained attention for their potential in renewable energy applications.
Uniqueness
The uniqueness of (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one lies in its complex structure and diverse functional groups
Properties
Molecular Formula |
C19H30O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/t11-,13+,14+,15-,16+,17+,19+/m0/s1 |
InChI Key |
SWYRVCGNMNAFEK-HHUUUGGISA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(C=C[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Origin of Product |
United States |
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